molecular formula C12H13N3OS B2573085 2-Cyclopentylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896324-49-5

2-Cyclopentylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2573085
CAS No.: 896324-49-5
M. Wt: 247.32
InChI Key: WBOOKHNHGGGDHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives, which include 2-Cyclopentylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one, can be achieved through various methods. These include microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . The synthetic approaches contain linear, angular, and fused triazine and tetrazine heterocycles through a combinatorial method .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridotriazine core with a cyclopentylsulfanyl group attached. Triazines and tetrazines, which are part of its structure, are common and significant moieties having three and four nitrogen atoms, respectively, in biologically important molecules .


Chemical Reactions Analysis

Triazines and tetrazines, including this compound, undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .

Scientific Research Applications

Synthesis and Heterocyclic Analogues

Research has explored the synthesis of various heterocyclic analogues involving compounds structurally related to 2-Cyclopentylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one. For instance, intramolecular cycloaddition/retro cycloaddition reactions have been applied to synthesize unsymmetrical 2,2′-bipyridine and 2-benzofuropyrazin-2-ylpyridine analogues, highlighting the versatility of triazine derivatives in creating complex heterocyclic structures (Branowska, 2004). Furthermore, a novel one-step cyclocondensation process has been developed to synthesize pyridyl-substituted 1,3,5-triazines from 4H-pyrido[1,3]oxazin-4-ones, demonstrating efficient pathways to access diverse triazine compounds (Le Falher et al., 2014).

Advances in Triazine Syntheses

Triazines, including derivatives similar to this compound, have been extensively studied for their applications in N-heterocycle synthesis, natural product preparation, and bioorthogonal chemistry. The inverse electron-demand Diels-Alder (IEDDA) cycloaddition reactions of triazines have been highlighted as a powerful method in synthesizing a wide range of heterocycles and studying biomolecules in chemical biology (Zhang et al., 2021).

Drug Delivery Applications

The structural framework of this compound is relevant in the context of drug delivery. Studies have demonstrated the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage, where triazine compounds facilitated the formation of host-guest systems, potentially enhancing the cytotoxicity of encapsulated compounds against cancer cells (Mattsson et al., 2010).

Properties

IUPAC Name

2-cyclopentylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c16-12-14-11(17-9-5-1-2-6-9)13-10-7-3-4-8-15(10)12/h3-4,7-9H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOOKHNHGGGDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=NC(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.